

# Application Notes and Protocols for PROTAC Assembly with Pomalidomide-amino-PEG4-NH2

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## Compound of Interest

Compound Name: Pomalidomide-amino-PEG4-NH2

Cat. No.: B11935262

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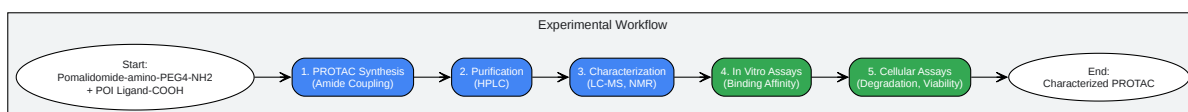
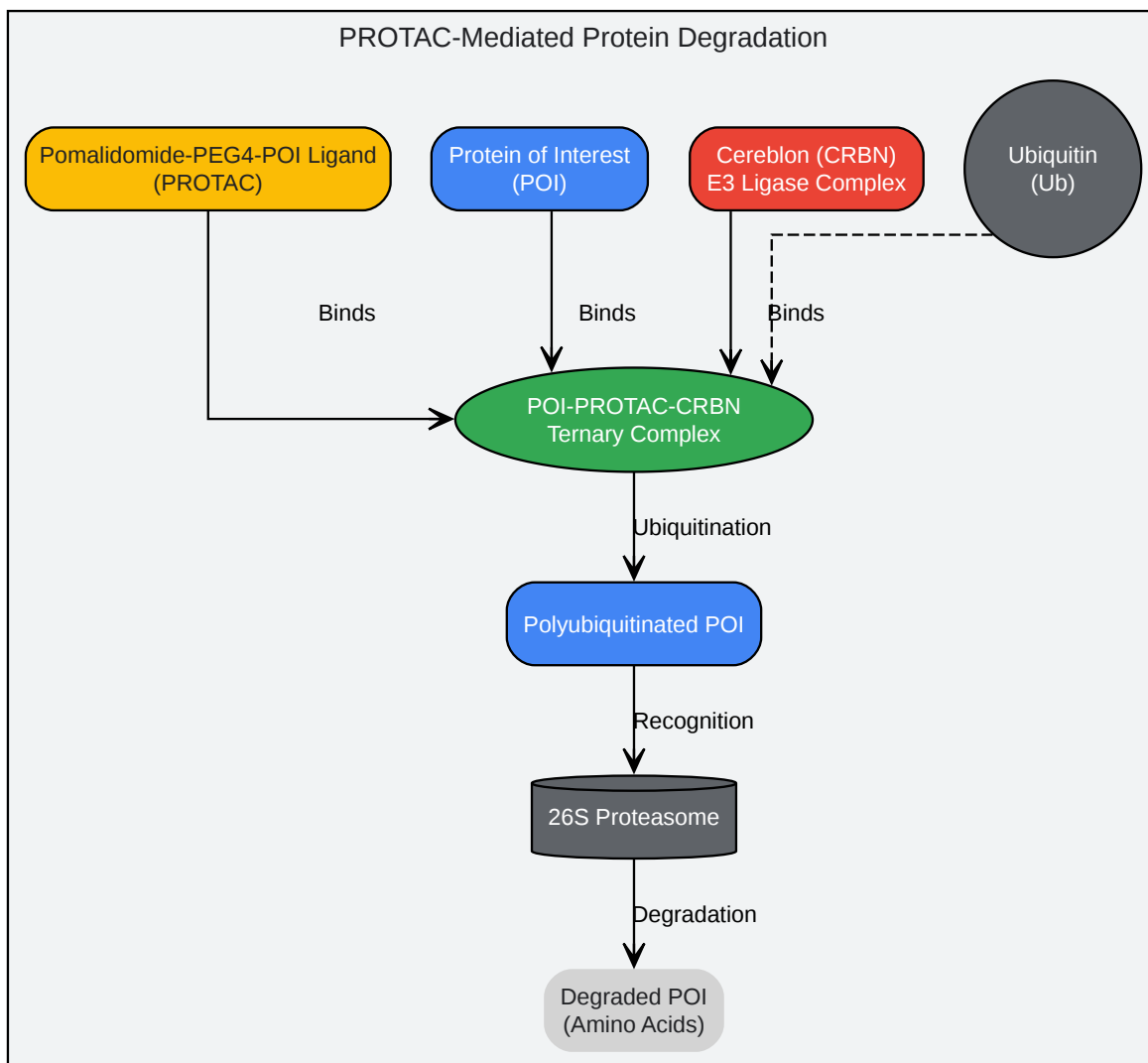
## Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 complex.[4] By incorporating pomalidomide into a PROTAC, researchers can induce the ubiquitination and subsequent proteasomal degradation of a target protein.[5]

This document provides a detailed experimental workflow for the assembly of PROTACs using the commercially available building block, **Pomalidomide-amino-PEG4-NH2**. This building block offers a convenient starting point for PROTAC synthesis, featuring a pomalidomide moiety for CRBN recruitment and a flexible PEG4 linker with a terminal amine group for straightforward conjugation to a POI ligand.[6] The primary method of conjugation described herein is the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] In the case of pomalidomide-based PROTACs, the pomalidomide moiety binds to CRBN.[4] This binding event brings the entire PROTAC-POI complex into proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[5]



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